![molecular formula C18H15N5O2 B14338418 2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile CAS No. 101225-70-1](/img/structure/B14338418.png)
2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the final structure of the compound. Common synthetic routes may include:
Nitration: Introduction of the nitro group into the aromatic ring.
Diazotization: Formation of the diazo group through the reaction of an aromatic amine with nitrous acid.
Coupling Reactions: Formation of the azo linkage by coupling the diazonium salt with another aromatic compound.
Nitrile Formation: Introduction of the nitrile groups through reactions such as the Strecker synthesis or other cyanation methods.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: Use of techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Coupling Reagents: Palladium catalysts, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine, while substitution reactions may introduce new functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or marker in biological studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile involves interactions with molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Participation in chemical reactions that alter cellular processes.
類似化合物との比較
Similar Compounds
2-(1-Methyl-1-phenylethyl)-2-[2-(4-aminophenyl)diazenyl]propanedinitrile: Similar structure but with an amino group instead of a nitro group.
2-(1-Methyl-1-phenylethyl)-2-[2-(4-chlorophenyl)diazenyl]propanedinitrile: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The uniqueness of 2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired.
特性
CAS番号 |
101225-70-1 |
|---|---|
分子式 |
C18H15N5O2 |
分子量 |
333.3 g/mol |
IUPAC名 |
2-[(4-nitrophenyl)diazenyl]-2-(2-phenylpropan-2-yl)propanedinitrile |
InChI |
InChI=1S/C18H15N5O2/c1-17(2,14-6-4-3-5-7-14)18(12-19,13-20)22-21-15-8-10-16(11-9-15)23(24)25/h3-11H,1-2H3 |
InChIキー |
LHYXSVFTXVSKAN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)C(C#N)(C#N)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
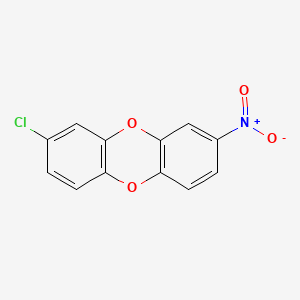
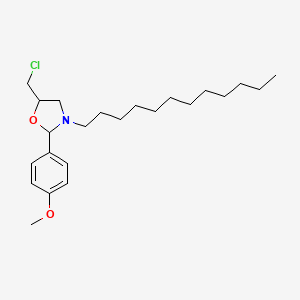
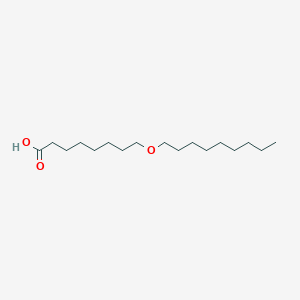
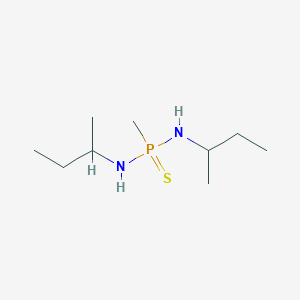
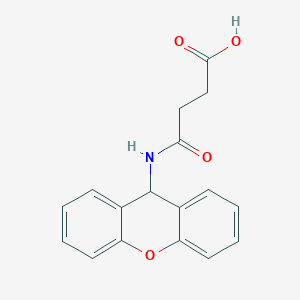
dimethylsilane](/img/structure/B14338378.png)
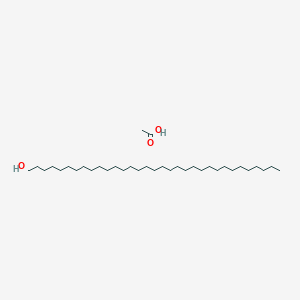

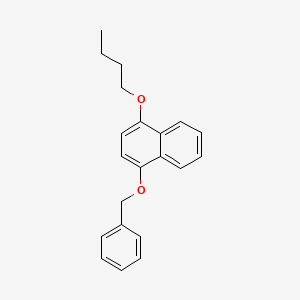
![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
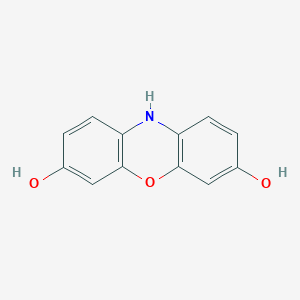

![2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B14338409.png)
